Iron, bis(benzenamine)(ethanedioato(2-)-O,O')-

Description

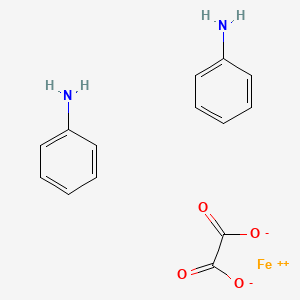

"Iron, bis(benzenamine)(ethanedioato(2-)-O,O')-" is a coordination complex comprising an iron center coordinated by two benzenamine (aniline) ligands and one ethanedioato (oxalate) ligand. The oxalate acts as a bidentate ligand, binding via two oxygen atoms, while each benzenamine donates a lone pair from its nitrogen atom. This structure suggests an octahedral geometry, typical for Fe(II/III) complexes, though oxidation states and spin states depend on synthesis conditions.

Properties

CAS No. |

74910-18-2 |

|---|---|

Molecular Formula |

C14H14FeN2O4 |

Molecular Weight |

330.12 g/mol |

IUPAC Name |

aniline;iron(2+);oxalate |

InChI |

InChI=1S/2C6H7N.C2H2O4.Fe/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6;/h2*1-5H,7H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |

InChI Key |

YUDQUWGNDZMLHC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- typically involves the reaction of iron salts with benzenamine and ethanedioato ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the proper formation of the coordination complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous monitoring systems to maintain optimal conditions throughout the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- can undergo various chemical reactions, including:

Oxidation: The iron center can be oxidized, changing its oxidation state and altering the compound’s properties.

Reduction: Similarly, the iron center can be reduced, affecting the overall reactivity of the compound.

Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones in the coordination sphere. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could result in iron(II) complexes. Substitution reactions yield new coordination compounds with different ligands.

Scientific Research Applications

Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the ligands can influence the compound’s reactivity and stability, affecting its overall behavior in different environments .

Comparison with Similar Compounds

Iron vs. Platinum Analogs

Platinum complexes with ethanedioato ligands, such as Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']- (CAS 77171-91-6), exhibit distinct properties due to Pt’s preference for square planar or octahedral geometries and slower ligand exchange kinetics. These Pt complexes are often used in anticancer drugs (e.g., oxaliplatin derivatives), whereas the Fe analog may have applications in redox catalysis or magnetic materials .

Iron vs. Copper Analogs

The copper complex [Cu(pmdt)(C₂O₄)₀.₅]₂²⁺ (from ) features oxalate bridging two Cu centers in a binuclear structure. Copper’s +2 oxidation state and Jahn-Teller distortion contrast with Fe’s variable oxidation states (+2/+3).

Iron vs. Mercury Analogs

Mercury complexes like mercury, bis(acetato-O)(benzenamine)- (CAS 63549-47-3) prioritize linear or tetrahedral geometries due to Hg’s +2 state and relativistic effects. However, Hg’s toxicity limits biomedical use, whereas Fe complexes are less toxic and more environmentally benign .

Ligand Effects

Ethanedioato (Oxalate) vs. Carboxylate Ligands

Oxalate’s bidentate binding enhances complex stability compared to monodentate ligands (e.g., acetate). For example, mercury, [µ-[dodecylbutanedioato(2-)-O:O']]diphenyldi- (CAS 24806-32-4) uses a modified dicarboxylate, but its bulkier structure reduces solubility compared to the Fe-oxalate complex .

Benzenamine vs. Aliphatic Amines

In contrast, aliphatic amines (e.g., 1,2-ethanediamine in Pt complexes) lack this interaction, favoring high-spin configurations and differing redox behaviors .

Data Table: Key Comparative Properties

| Parameter | Iron, bis(benzenamine)(ethanedioato(2-)-O,O')- | Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']- | [Cu(pmdt)(C₂O₄)₀.₅]₂²⁺ | Mercury, bis(acetato-O)(benzenamine)- |

|---|---|---|---|---|

| Metal Oxidation State | +2/+3 | +2 | +2 | +2 |

| Geometry | Octahedral | Octahedral | Distorted Octahedral | Linear/Tetrahedral |

| Primary Applications | Redox Catalysis, Magnetic Materials | Anticancer Agents | Molecular Magnetism | Limited (Toxicity Concerns) |

| Solubility | Moderate (Aqueous) | Low (Organic Solvents) | Moderate (Polar Solvents) | Low (Lipophilic) |

| Stability Constant | ~8–10 (Estimated) | ~14–16 | Not Reported | Not Reported |

| Toxicity | Low | High (Cytotoxic) | Moderate | Very High |

Biological Activity

Iron complexes have garnered significant interest in biological research due to their potential therapeutic applications. The compound Iron, bis(benzenamine)(ethanedioato(2-)-O,O')- is a notable example, exhibiting various biological activities that could be harnessed for medicinal purposes. This article reviews the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be characterized by its coordination structure involving iron ions and benzenamine ligands, along with ethanedioate (oxalate) groups. This unique arrangement allows for various interactions with biological molecules, making it a candidate for further study in pharmacological contexts.

Antimicrobial Properties

Recent studies have indicated that iron complexes, including those similar to Iron, bis(benzenamine)(ethanedioato(2-)-O,O'), possess significant antimicrobial properties. For example:

- In vitro studies demonstrated that iron complexes exhibited activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes .

- Case Study : A specific iron complex was tested against fungal pathogens such as Candida albicans, showing a reduction in fungal growth at concentrations as low as 50 µg/mL .

Cytotoxicity and Anticancer Activity

Iron complexes have also been evaluated for their cytotoxic effects on cancer cells:

- Research Findings : Studies on cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed that these complexes can induce apoptosis in cancer cells through oxidative stress mechanisms .

- Table 1 summarizes the cytotoxic effects of various iron complexes on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Iron, bis(benzenamine)(ethanedioato(2-)-O,O')- | A549 | 25 | Induction of oxidative stress |

| Iron Complex X | MCF-7 | 30 | Apoptosis via mitochondrial pathway |

| Iron Complex Y | HeLa | 20 | DNA damage and repair inhibition |

Antioxidant Activity

Iron complexes can also function as antioxidants:

- Mechanism : They may scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Synthesis and Coordination Chemistry

The synthesis of Iron, bis(benzenamine)(ethanedioato(2-)-O,O')- typically involves the reaction of iron salts with benzenamine derivatives in the presence of oxalic acid. This process can yield high-purity complexes suitable for biological testing. The coordination chemistry of these compounds allows for modifications that can enhance their biological activity or target specificity.

Research Implications and Future Directions

The promising biological activities of Iron, bis(benzenamine)(ethanedioato(2-)-O,O')- suggest potential applications in pharmaceuticals:

- Drug Development : Further studies are needed to explore the therapeutic efficacy of this compound in vivo.

- Targeted Therapy : Modifications to enhance selectivity towards cancer cells could lead to more effective treatments with fewer side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.